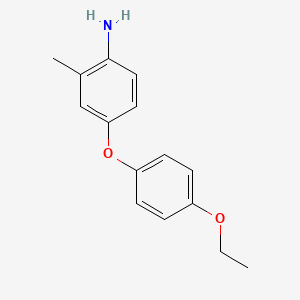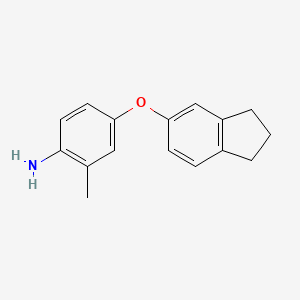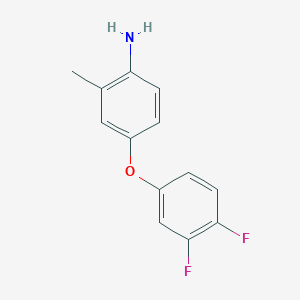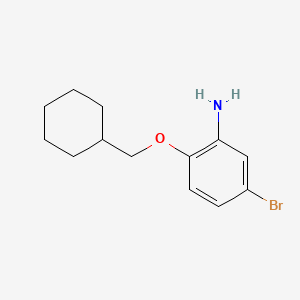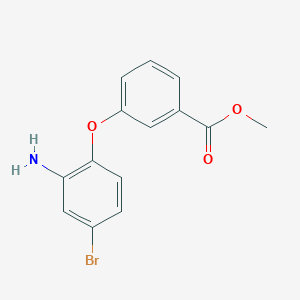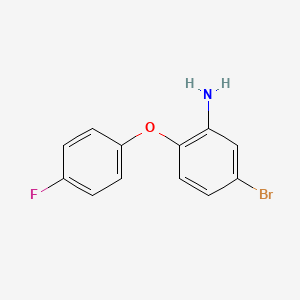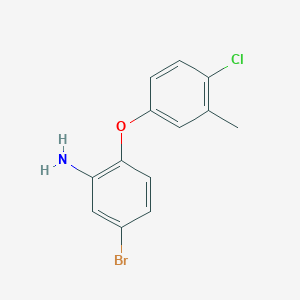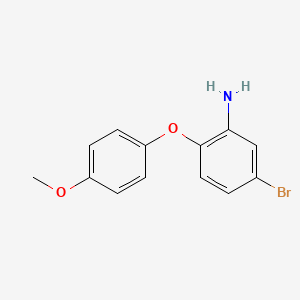![molecular formula C16H18BrNO B1328458 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline CAS No. 946700-34-1](/img/structure/B1328458.png)
5-Bromo-2-[4-(tert-butyl)phenoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is a chemical compound with the molecular formula C16H18BrNO and a molecular weight of 320.22 . It is used in pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline consists of a bromine atom (Br), a tert-butyl group (C4H9), a phenoxy group (C6H5O), and an aniline group (C6H5NH2) attached to a benzene ring .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Brominated Anilines : A study by Churakov et al. (1994) involved the preparation of tert-Butyl-NNO-azoxy aniline and its subsequent bromination, yielding various bromoanilines (Churakov, Smirnov, Ioffe, Strelenko, & Tartakovsky, 1994).
Pincer Type Bicyclic Diacyloxy- and Diazaselenuranes : Selvakumar et al. (2011) synthesized a new class of pincer type bicyclic diacyloxy- and diazaselenuranes, involving reactions with dimethyl 2-bromo-5-tert-butylisophthalate (Selvakumar, Singh, Goel, Singh, & Butcher, 2011).
Phenol and Aniline Oxidations : Ratnikov et al. (2011) discussed the dirhodium-catalyzed oxidation of phenols and anilines using tert-butyl hydroperoxide, highlighting the effective oxidation of para-substituted anilines (Ratnikov, Farkas, McLaughlin, Chiou, Choi, El-khalafy, & Doyle, 2011).
Application in Polymer Science and Material Chemistry
Cyclotriphosphazene Derivatives : Öztürk et al. (2013) reported on the synthesis of hexa(4-bromo-2-formyl-phenoxy)cyclotriphosphazene and related derivatives, demonstrating their potential in material chemistry (Öztürk, Aslan, Yılmaz, Alğın, Arslan, & Mutlu, 2013).
Synthesis of Cu(II) and Pd(II) Complexes : Kasumov, Şahin, and Aktas (2016) worked on synthesizing Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines, providing insights into their redox-reactivity and potential applications (Kasumov, Şahin, & Aktas, 2016).
Nanoparticles from Polyfluorene Building Blocks : Fischer, Baier, and Mecking (2013) discussed the creation of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, which have potential applications in optics and electronics (Fischer, Baier, & Mecking, 2013).
Miscellaneous Applications
Indoles and Anilines Syntheses : Prakash et al. (2011) utilized tert-butyl sulfinamide as an ammonia equivalent for the palladium-catalyzed amination of aryl bromides and chlorides, indicating potential applications in organic synthesis (Prakash, Dibakar, Selvakumar, Ruckmani, & Sivakumar, 2011).
Amino-Substituted Anilines Synthesis : Frumkin et al. (1999) explored the synthesis of amino-substituted anilines, including derivatives of tert-butyl-NNO-azoxy aniline, suggesting their utility in various chemical syntheses (Frumkin, Churakov, Strelenko, & Tartakovsky, 1999).
Mecanismo De Acción
Target of Action
It is often used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It’s known that brominated compounds like this can participate in free radical reactions . In such reactions, a bromine atom is typically removed, leaving behind a radical that can engage in further reactions .
Biochemical Pathways
Brominated compounds are known to participate in various organic reactions, including free radical bromination and nucleophilic substitution .
Propiedades
IUPAC Name |
5-bromo-2-(4-tert-butylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(17)10-14(15)18/h4-10H,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOGUXOWOUMLHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[4-(tert-butyl)phenoxy]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B1328384.png)

![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)


